Tetracycline mustard

Catalog No.
S15960477
CAS No.
72-09-3
M.F
C27H33Cl2N3O8
M. Wt
598.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracycline mustard

CAS Number

72-09-3

Product Name

Tetracycline mustard

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Molecular Formula

C27H33Cl2N3O8

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1

InChI Key

RZQZWNSMGMNNRV-IAHYZSEUSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Tetracycline mustard is a synthetic derivative of tetracycline, a well-known antibiotic. This compound is characterized by the incorporation of mustard gas-like functionalities, which enhances its biological activity and potential therapeutic applications. Tetracycline itself is a member of a class of antibiotics that inhibit protein synthesis in bacteria, making it effective against a wide range of pathogens. The unique structural modifications in tetracycline mustard aim to exploit the properties of both tetracycline and alkylating agents, providing a dual mechanism of action that can target bacterial cells more effectively.

, similar to those of tetracycline. Key reactions include:

  • Dehydration: Under acidic conditions, tetracycline can dehydrate to form anhydrotetracycline, which may further react to yield apoterramycin through cleavage and lactonization .
  • Alkali Reactions: In basic environments, mild alkali can attack specific carbon positions on the tetracycline structure, leading to the formation of isotetracycline .
  • Metal Complex Formation: Tetracycline mustard can form complexes with divalent metal ions (e.g., calcium and magnesium), which enhances its binding affinity to various biological targets .

These reactions highlight the compound's complex chemistry and its ability to interact with different chemical species.

Tetracycline mustard exhibits significant biological activity due to its dual nature as both an antibiotic and an alkylating agent. It is effective against various pathogens, including Gram-positive and Gram-negative bacteria, as well as rickettsiae . The compound's mechanism involves:

  • Inhibition of Protein Synthesis: Like other tetracyclines, it binds to the bacterial ribosome and halts protein synthesis by preventing the attachment of aminoacyl-tRNA at the ribosomal A-site .
  • Alkylation: The mustard component introduces alkylating properties that can damage DNA in bacterial cells, leading to cell death. This mechanism is particularly useful against resistant strains of bacteria that may evade traditional antibiotic actions .

The synthesis of tetracycline mustard typically involves:

  • Modification of Tetracycline: Starting from tetracycline, specific functional groups are introduced to create mustard-like properties. This may involve reactions with alkylating agents or other chemical modifications.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

Tetracycline mustard has several promising applications:

  • Antibacterial Therapy: Due to its enhanced activity against resistant bacteria, it holds potential for treating infections where traditional antibiotics fail.
  • Cancer Treatment: The alkylating properties may make it useful in oncology for targeting cancer cells through DNA damage mechanisms.
  • Matrix Metalloproteinase Inhibition: Similar to other tetracyclines, it may inhibit matrix metalloproteinases involved in tissue remodeling and inflammation .

Studies on tetracycline mustard have revealed various interactions with biological macromolecules:

  • Binding Affinity: Research indicates that tetracyclines exhibit varying affinities for different metal ions, which can influence their biological activity .
  • Inhibition Mechanisms: Interaction studies have shown that tetracyclines can inhibit matrix metalloproteinases by chelating zinc ions essential for their activity . This property may extend to tetracycline mustard.

Tetracycline mustard shares similarities with several compounds but also possesses unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
TetracyclineAntibioticInhibits protein synthesisBroad-spectrum antibacterial activity
DoxycyclineAntibioticInhibits protein synthesisImproved pharmacokinetics over tetracycline
MinocyclineAntibioticInhibits protein synthesisEnhanced tissue penetration
Nitrogen MustardAlkylating agentAlkylates DNAPotent cytotoxicity in cancer therapy
Sulfur MustardAlkylating agentAlkylates cellular componentsHighly toxic; used in chemical warfare

Tetracycline mustard's unique combination of antibiotic and alkylating properties distinguishes it from both traditional tetracyclines and classic mustard agents. Its ability to target bacterial ribosomes while also damaging DNA provides a multifaceted approach to combatting infections and potentially treating cancer.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

597.1644704 g/mol

Monoisotopic Mass

597.1644704 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-15-2024

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